(2Z)-Afatinib

Beschreibung

Eigenschaften

IUPAC Name |

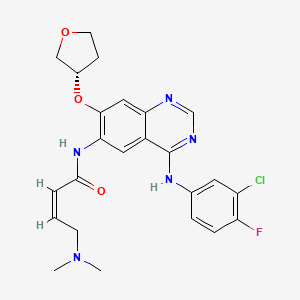

(Z)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-QGZUEGPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C\C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103129 | |

| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680184-59-1 | |

| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680184-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Six-Step Synthesis from 4-Fluoro-2-Aminobenzoic Acid

The most widely cited route begins with 4-fluoro-2-aminobenzoic acid and proceeds through six sequential reactions: cyclization, nitration, substitution, reduction, condensation, and salification. Key steps include:

-

Cyclization : Formamidine acetate facilitates quinazoline ring formation in anhydrous ethanol at 80°C for 6 hours, achieving a 92% yield.

-

Nitration : Potassium nitrate replaces traditional mixed acids (HNO₃/H₂SO₄), reducing waste acid generation while maintaining 88% yield and >98% selectivity.

-

Substitution : (S)-3-hydroxytetrahydrofuran introduces stereospecificity at the 7-position via nucleophilic aromatic substitution (110°C, 8 hours, 85% yield).

Total Yield : 41.60% with 99.48% purity after salification with maleic acid.

High-Purity Method via Trans-4-Dimethylaminocroton Hydrochloride

A patent by Changmao Biochemical Engineering Co., Ltd. details a condensed route using trans-4-dimethylaminocroton hydrochloride and N4-(3-chloro-4-fluorophenyl)-7-(S)-tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine . Critical parameters:

Atom-Economical Approach via Quinazoline Nucleus Modification

Google Patents discloses a method starting from 2-nitrile-4-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline , utilizing N,N-dimethylformamide dimethyl acetal and acetic anhydride. Highlights:

-

Cyclization : Achieved in toluene at 105–110°C for 3 hours (92.4% intermediate yield).

-

Condensation : Reflux with 3-chloro-4-fluoroaniline in acetic anhydride (115–125°C, 6 hours) affords crude Afatinib, subsequently purified via crystallization.

Critical Analysis of Reaction Steps

Cyclization and Nitration Optimization

The choice of potassium nitrate over mixed acids in nitration (Figure 1) mitigates safety risks and simplifies waste treatment. Comparative studies show:

Stereochemical Control in Substitution Reactions

The (S)-tetrahydrofuran-3-yloxy group’s introduction demands strict control over:

-

Solvent Polarity : NMP enhances nucleophilicity of (S)-3-hydroxytetrahydrofuran.

-

Temperature Gradients : Stepwise heating from 80°C to 110°C prevents epimerization.

Process Optimization and Industrial Considerations

Solvent and Catalyst Selection

Temperature and Time Optimization

Data from pilot-scale reactors demonstrate:

Purification Techniques

Chromatography-free methods dominate industrial workflows:

-

Crystallization : Ethyl acetate/hexane (1:3) recrystallizes Afatinib dimaleate to >99.4% purity.

-

pH-Controlled Extraction : Sodium hydroxide-mediated phase separation removes hydrophilic impurities.

Comparative Evaluation of Methodologies

| Method | Steps | Total Yield | Purity | Industrial Viability |

|---|---|---|---|---|

| Six-Step | 6 | 41.60% | 99.48% | High |

| Patent (High-Purity) | 3 | 76.8% | 95.3% | Moderate |

| Atom-Economical | 4 | 68.2% | 98.1% | High |

Key trade-offs:

Analyse Chemischer Reaktionen

Afatinib impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Afatinib impurity can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

Non-Small Cell Lung Cancer (NSCLC)

(2Z)-Afatinib is primarily used in treating advanced NSCLC with activating EGFR mutations. It has been shown to improve progression-free survival (PFS) and overall survival (OS) compared to traditional chemotherapy.

- Clinical Trials : The LUX-Lung trials have demonstrated that afatinib significantly outperforms first-generation EGFR TKIs such as gefitinib in terms of PFS. For instance, the LUX-Lung 7 trial reported a median PFS of 11.0 months for afatinib versus 10.9 months for gefitinib, with an objective response rate (ORR) of 70% compared to 56% for gefitinib .

- Case Studies : A recent case study highlighted a patient with NSCLC who achieved a partial response after 27 months on afatinib, illustrating its potential for long-term disease control .

Head and Neck Squamous Cell Carcinoma (HNSCC)

Afatinib has also been investigated in HNSCC, particularly in patients with EGFR mutations.

- Preoperative Studies : A phase II study evaluated afatinib's safety and efficacy in treatment-naïve operable HNSCC patients. After two weeks of treatment, a metabolic response was observed in 59% of patients without delaying surgery .

- Biomarker Analysis : The study identified several biomarkers associated with treatment response, including baseline phosphorylation levels of RB1 and ERK1/2 .

Real-World Effectiveness

Real-world studies have confirmed the effectiveness of afatinib outside clinical trial settings. For instance, a multicenter study in Vietnam evaluated afatinib as a first-line treatment for advanced NSCLC with uncommon EGFR mutations, demonstrating its applicability across diverse patient populations .

Side Effects and Management

While afatinib is generally well-tolerated, some patients experience adverse effects such as diarrhea and skin rash. Management strategies include dose adjustments and supportive care measures to mitigate these side effects .

Summary Table of Clinical Findings

| Study/Trial | Cancer Type | Key Findings | PFS (months) | ORR (%) |

|---|---|---|---|---|

| LUX-Lung 7 | NSCLC | Afatinib vs Gefitinib | 11.0 vs 10.9 | 70 vs 56 |

| EORTC Preoperative | HNSCC | Metabolic response rate | N/A | 59 |

| Vietnam Multicenter | Advanced NSCLC | Real-world effectiveness | N/A | N/A |

Wirkmechanismus

The mechanism of action of Afatinib impurity is closely related to that of Afatinib. Afatinib covalently binds to the kinase domains of EGFR, HER2, and HER4, irreversibly inhibiting their tyrosine kinase activity. This results in the downregulation of ErbB signaling pathways, which are crucial for cancer cell proliferation and survival. The impurity may also interact with these molecular targets, although its potency and efficacy are generally lower compared to the parent compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Other EGFR-TKIs

Osimertinib

- However, osimertinib demonstrated superior PFS in patients with brain metastases (HR: 0.62; p < 0.05) .

- Mechanistic Differences : Osimertinib, a third-generation EGFR-TKI, selectively inhibits EGFR T790M resistance mutations, whereas afatinib’s irreversible binding targets wild-type and common mutant EGFR isoforms (e.g., Del19, L858R) .

Reversible EGFR-TKIs (e.g., Gefitinib, Erlotinib)

- Survival Outcomes : First-line afatinib showed comparable efficacy to reversible TKIs in PFS (HR: 0.58 vs. 0.46) and OS (HR: 0.65 vs. 0.80), suggesting similar clinical benefits in EGFR-mutant NSCLC .

- Resistance Profile : Afatinib’s irreversible binding may delay resistance compared to reversible TKIs, though both classes face challenges from T790M and MET amplification .

Structural and Efficacy Differences in HER2 Mutations

Afatinib’s efficacy varies significantly across HER2 exon 20 insertion subtypes:

- G776delinsVC Mutations : Patients with this variant achieved an objective response rate (ORR) of 40% and median PFS of 7.6 months, with one patient showing 12.0 months PFS .

- YVMA Insertions: No responses (ORR: 0%) and shorter PFS (1.2 months) were observed due to steric hindrance in the drug-binding pocket, as confirmed by structural modeling .

- Limitations : Small sample sizes (e.g., n = 5 for G776delinsVC) and lack of molecular dynamics simulations for variants like G776delinsVV/LC limit conclusive comparisons .

Antitumor Activity Compared to Chemotherapeutic Agents

Cross-Reactivity with Structural Analogs

- Vandetanib : A competitive ELISA confirmed minimal cross-reactivity (<5%) between afatinib and vandetanib, attributed to differences in the chloro-4-fluorophenyl moiety .

- Epitope Specificity : Anti-afatinib antibodies recognize a 13 Å epitope spanning the succinic acid-conjugated amide bond, ensuring high specificity for therapeutic drug monitoring .

Combination Therapy Efficacy

- Cetuximab Synergy: Not directly studied, but afatinib’s irreversible binding may complement cetuximab’s EGFR extracellular blockade in KRAS wild-type cancers .

Key Limitations :

Recommendations :

- Prioritize trials assessing afatinib in HER2 G776delinsVC-expressing cancers.

- Develop predictive biomarkers for afatinib-responsive populations .

Biologische Aktivität

(2Z)-Afatinib is a potent, irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and human EGFR 2 (HER-2). Its biological activity has been extensively studied, particularly in the context of various cancers, including non-small cell lung cancer (NSCLC) and bladder cancer. This article synthesizes findings from multiple studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and clinical implications.

Afatinib functions by irreversibly binding to the EGFR, leading to inhibition of downstream signaling pathways that promote cell proliferation and survival. The primary pathways affected include:

- PI3K/Akt Pathway : Inhibition leads to decreased phosphorylation of Akt, a key player in cell survival and proliferation.

- MAPK/ERK Pathway : Afatinib also inhibits ERK1/2 phosphorylation, reducing cellular proliferation and promoting apoptosis.

In Vitro Studies

Several studies have demonstrated the effects of afatinib on various cancer cell lines. One notable study assessed its impact on T24 bladder cancer cells:

- Proliferation : The MTT assay showed that afatinib inhibited T24 cell proliferation in a dose- and time-dependent manner. Significant reductions in cell viability were observed at concentrations ranging from 5 to 20 µmol/L .

- Apoptosis : Flow cytometric analysis indicated that afatinib treatment increased the apoptosis rate of T24 cells as concentrations rose. The study highlighted a shift in the Bcl-2/Bax ratio, with increased Bax (pro-apoptotic) and decreased Bcl-2 (anti-apoptotic) levels .

- Cell Invasion : Afatinib significantly inhibited the invasive capabilities of T24 cells as demonstrated by Transwell assays, suggesting its potential utility in preventing metastasis .

Non-Small Cell Lung Cancer (NSCLC)

Afatinib has shown efficacy in patients with NSCLC harboring specific mutations. A recent case study illustrated the treatment course of a patient who experienced a partial response after initiating afatinib therapy. Despite some adverse effects, such as diarrhea and paronychia, the patient maintained a good quality of life for over two years before disease progression necessitated resuming treatment .

ASCENT Trial

The ASCENT trial investigated afatinib's role in locally advanced epidermal growth factor receptor-positive (EGFR+) cancers. Key findings include:

- Overall Response Rate (ORR) : Induction afatinib yielded an ORR of 63%.

- Pathological Response : Among patients who underwent surgery post-treatment, significant pathological responses were observed, with many achieving major or complete responses.

- Survival Rates : With a median follow-up of 5 years, median progression-free survival (PFS) was reported at 2.6 years and overall survival (OS) at 5.8 years .

Adverse Effects

While afatinib is generally well-tolerated, some patients may experience significant side effects:

- Interstitial Pneumonia : Reports indicate cases of afatinib-induced interstitial pneumonia, which can progress rapidly and may be fatal if not diagnosed promptly .

- Diarrhea and Skin Reactions : Common adverse events include gastrointestinal disturbances and skin reactions, necessitating dose adjustments or supportive care interventions .

Summary Table of Biological Activity

| Activity | Effect | Mechanism |

|---|---|---|

| Proliferation | Inhibition in a dose-dependent manner | EGFR signaling blockade |

| Apoptosis | Increased rates with higher concentrations | Modulation of Bcl-2/Bax ratio |

| Cell Invasion | Significant reduction | Inhibition of invasion pathways |

| Clinical Response (NSCLC) | Partial responses observed | Targeting specific EGFR mutations |

| Adverse Effects | Diarrhea, interstitial pneumonia | Dose-dependent toxicity |

Q & A

Q. What are the recommended safety protocols for handling (2Z)-Afatinib in laboratory settings?

this compound requires adherence to GHS07 safety standards, including:

Q. How does the irreversible inhibition mechanism of this compound differ from first-generation EGFR-TKIs?

Unlike reversible inhibitors (e.g., gefitinib), this compound forms covalent bonds with EGFR/HER2 tyrosine kinases, leading to prolonged suppression of downstream signaling. Preclinical studies demonstrate its broader efficacy against uncommon EGFR mutations (e.g., G719X, S768I) and resistance to first-generation TKIs .

Q. What experimental models are validated for assessing this compound’s pharmacokinetics and toxicity?

- In vitro: Use NSCLC cell lines with EGFR mutations (e.g., exon 19 deletions) to evaluate IC50 values.

- In vivo: Xenograft models in immunodeficient mice, with plasma concentration monitoring via LC-MS/MS.

- Clinical correlation: Cross-reference phase III trial data (e.g., LUX-Lung 3/6) for dose-response validation .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate acquired resistance mechanisms to this compound in EGFR-mutant NSCLC models?

- Sequential biopsy analysis: Track T790M or MET amplification via NGS in pre-/post-treatment tumor samples.

- In vitro mutagenesis screens: Expose EGFR-mutant cell lines to escalating this compound doses to identify resistance pathways.

- Combination therapies: Test synergies with MET inhibitors (e.g., crizotinib) or anti-angiogenics (e.g., bevacizumab) .

Q. How should researchers address contradictory survival outcomes observed between different clinical trials of this compound?

- Data triangulation: Compare OS/PFS metrics across trials (e.g., LUX-Lung 3 vs. LUX-Lung 6) while adjusting for covariates like mutation subtype (exon 19 vs. L858R).

- Meta-analysis: Pool data from RCTs using fixed/random-effects models to resolve discrepancies (e.g., higher treatment-related mortality in some cohorts vs. survival benefits in exon 19 populations) .

Q. What methodological considerations are critical when designing a phase II trial for this compound in neoadjuvant NSCLC settings?

- Endpoint selection: Use RECIST 1.1 criteria for radiologic response, supplemented by pathologic regression scoring.

- Dose optimization: Implement adaptive dosing (e.g., 10 mg decrements) to manage TRAEs while maintaining efficacy.

- Surgical candidacy criteria: Define thresholds for tumor downstaging (e.g., ≥50% reduction in tumor volume) based on phase II ASCENT trial protocols .

Q. How can researchers leverage this compound’s immunomodulatory effects to enhance checkpoint inhibitor efficacy?

- Preclinical validation: Assess PD-L1 upregulation in EGFR-mutant cell lines treated with this compound.

- Clinical trials: Design combinatorial studies (e.g., ALPHA phase II NCT03695510) using pembrolizumab + this compound, with ORR and immune infiltration as co-primary endpoints .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing heterogeneous response data in this compound studies?

- Subgroup analysis: Stratify patients by mutation type (e.g., compound mutations vs. single PACC mutations) using Cox proportional hazards models.

- Sensitivity analysis: Evaluate robustness of survival outcomes by excluding outliers or adjusting for dose modifications .

Q. How should researchers document and validate this compound’s efficacy in rare EGFR mutations?

- Case series reporting: Follow NCCN guidelines to detail mutation-specific responses (e.g., L861Q) with longitudinal imaging and ctDNA monitoring.

- In vitro profiling: Use Ba/F3 cell lines transfected with rare EGFR variants to quantify inhibitory potency .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility of this compound studies across multicentric cohorts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.